molecular formula C8H10ClNO2 B13664661 2-(Chloromethyl)-4,6-dimethoxypyridine

2-(Chloromethyl)-4,6-dimethoxypyridine

Cat. No.: B13664661
M. Wt: 187.62 g/mol
InChI Key: URFHEWIOZBTZDC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,6-dimethoxypyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,6-dimethoxypyridine typically involves the chloromethylation of 4,6-dimethoxypyridine. One common method includes the reaction of 4,6-dimethoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,6-dimethoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides under specific conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 2-(Azidomethyl)-4,6-dimethoxypyridine or 2-(Thiocyanoethyl)-4,6-dimethoxypyridine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 2-Methyl-4,6-dimethoxypyridine.

Scientific Research Applications

2-(Chloromethyl)-4,6-dimethoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,6-dimethoxypyridine depends on its specific application. In general, the compound can act as an alkylating agent, where the chloromethyl group reacts with nucleophiles in biological systems. This reaction can modify the structure and function of biomolecules, leading to various biological effects. The molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-methoxypyridine
  • 2-(Chloromethyl)-3,5-dimethoxypyridine
  • 2-(Chloromethyl)-4,6-dimethylpyridine

Uniqueness

2-(Chloromethyl)-4,6-dimethoxypyridine is unique due to the presence of both chloromethyl and dimethoxy groups on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-(chloromethyl)-4,6-dimethoxypyridine

InChI

InChI=1S/C8H10ClNO2/c1-11-7-3-6(5-9)10-8(4-7)12-2/h3-4H,5H2,1-2H3

InChI Key

URFHEWIOZBTZDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)OC)CCl

Origin of Product

United States

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